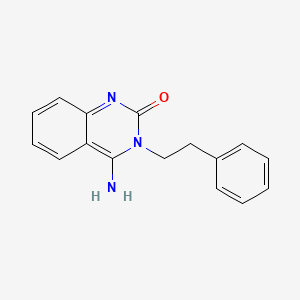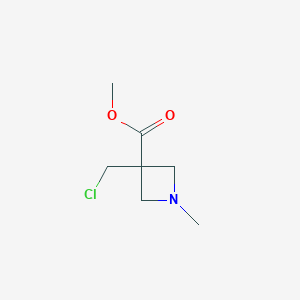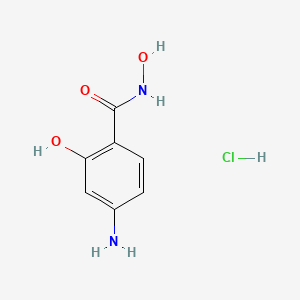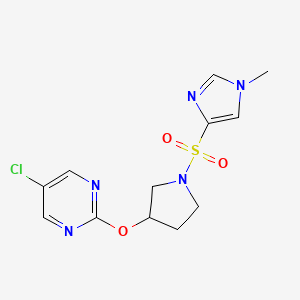![molecular formula C25H18N2O2S B2777649 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one CAS No. 712308-35-5](/img/structure/B2777649.png)
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is a derivative of α-aminophosphonates, which are known for their antimicrobial properties . This compound incorporates quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties .
Synthesis Analysis
The compound is synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The synthesis involves the condensation of three components . The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is complex, incorporating elements of quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine . The structure–activity relationship revealed that the presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .Chemical Reactions Analysis
The compound is synthesized by condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation . The reaction involves the use of ionic liquid .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives, which include our compound of interest, have been extensively researched. These compounds have shown efficacy against a range of microbial strains. For instance, certain derivatives have demonstrated antibacterial potency against E. coli with minimum inhibitory concentration (MIC) values comparable to standard drugs . This suggests potential for the development of new antibiotics or disinfectants.
Antitubercular Properties
Coumarin derivatives have also been evaluated for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have been found to exhibit encouraging antitubercular activity , with high inhibition percentages against the H37Rv strain . This opens up possibilities for new treatments for tuberculosis, especially in the face of rising antibiotic resistance.
Antioxidant Effects
The antioxidant capacity of these molecules is another significant area of application. Certain derivatives have shown high radical scavenging efficacies , as indicated by IC50 values in DPPH and ABTS bioassays . This property is crucial for the prevention of oxidative stress-related diseases and could be harnessed in the development of dietary supplements or preservatives.
Anticancer Potential
Coumarins are known for their anticancer activities, and the specific structural features of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one may contribute to this effect. Research has indicated that such compounds can act against various cancer cell lines, providing a pathway for the development of novel chemotherapeutic agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of coumarin derivatives make them candidates for pain relief and inflammation management. Studies have shown that these compounds can inhibit enzymes and pathways involved in the inflammatory response .
Anticoagulant and Antiplatelet Activities
Coumarin derivatives have been studied for their potential to prevent blood clots. They may exert anticoagulant and antiplatelet effects , which could be beneficial in the treatment of cardiovascular diseases . This application is particularly important given the prevalence of thrombotic disorders.
Mecanismo De Acción
Target of Action
The primary target of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is the Signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) in Homo sapiens . STAT1-α/β is a critical component of the cellular signaling pathway, playing a key role in transmitting signals from the cell surface to the nucleus, leading to the activation of specific genes.
Propiedades
IUPAC Name |
6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZVVLOCNBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)




![[(4-Ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2777580.png)
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)


![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)